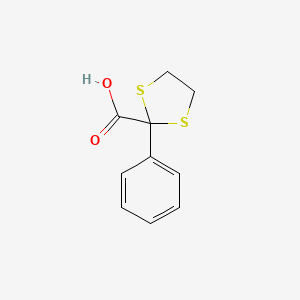
2-Phenyl-1,3-dithiolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dithiolane-2-carboxylic acid is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a phenyl group and a carboxylic acid group in the structure of this compound makes it a versatile compound with various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired dithiolane compound. Common catalysts used in this reaction include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] in water at room temperature . This method offers high chemoselectivity and ease of operation, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dithiolane-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
2-Phenyl-1,3-dithiolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dithiolane-2-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. The compound inhibits the enzyme by forming a covalent bond with its active site, thereby disrupting the redox balance within the cell . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring containing two sulfur atoms.
1,2-Dithiolane-4-carboxylic acid: Another dithiolane derivative with potential biological activity.
Thiobenzophenone: A related compound used in organic synthesis.
Uniqueness
2-Phenyl-1,3-dithiolane-2-carboxylic acid is unique due to its specific structure, which allows it to act as a potent thioredoxin reductase inhibitor. This property makes it a valuable compound in the development of anticancer agents .
Properties
CAS No. |
23118-19-6 |
|---|---|
Molecular Formula |
C10H10O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-phenyl-1,3-dithiolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)10(13-6-7-14-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
GNYPONSKFTVGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















